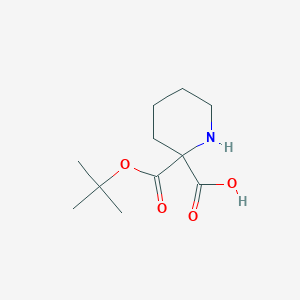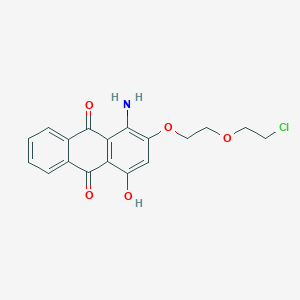
Potassiumhexachloroosmate(IV)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium hexachloroosmate(IV), also known as osmium potassium chloride, is a chemical compound with the formula K₂OsCl₆. It is a coordination complex of osmium in the +4 oxidation state, surrounded by six chloride ions. This compound is known for its distinctive red to black crystalline appearance and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium hexachloroosmate(IV) can be synthesized through the reaction of osmium tetroxide (OsO₄) with potassium chloride (KCl) in the presence of hydrochloric acid (HCl). The reaction typically involves dissolving osmium tetroxide in hydrochloric acid and then adding potassium chloride to precipitate the potassium hexachloroosmate(IV) complex. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of potassium hexachloroosmate(IV) follows similar synthetic routes but on a larger scale. The process involves the careful handling of osmium tetroxide, which is highly toxic and volatile. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: Potassium hexachloroosmate(IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states, such as osmium(III) or osmium(II).
Substitution: Ligand substitution reactions where chloride ions are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine gas (Cl₂) or nitric acid (HNO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Ligands like ammonia (NH₃) or phosphines (PR₃) under controlled conditions
Major Products Formed:
Oxidation: Osmium(VI) or osmium(VIII) complexes.
Reduction: Osmium(III) or osmium(II) complexes.
Substitution: Various ligand-substituted osmium complexes
Aplicaciones Científicas De Investigación
Potassium hexachloroosmate(IV) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other osmium complexes and catalysts in organic reactions
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of advanced materials, such as nanostructures and catalysts for hydrogen evolution reactions
Mecanismo De Acción
The mechanism of action of potassium hexachloroosmate(IV) involves its ability to participate in redox reactions and ligand exchange processes. In biological systems, it can interact with cellular components, leading to oxidative stress and apoptosis in cancer cells. The compound’s redox properties make it a valuable tool in electron transfer studies and catalysis .
Comparación Con Compuestos Similares
Potassium hexachloroosmate(IV) can be compared with other similar compounds, such as:
Ammonium hexachloroosmate(IV) (NH₄₂OsCl₆): Similar in structure but with ammonium ions instead of potassium ions.
Potassium hexachlororuthenate(III) (K₃RuCl₆): Contains ruthenium instead of osmium and is used in similar applications.
Potassium hexachloropalladate(IV) (K₂PdCl₆): Contains palladium and is used as a catalyst in organic synthesis.
Uniqueness: Potassium hexachloroosmate(IV) is unique due to its specific redox properties and its ability to form stable complexes with various ligands. Its applications in catalysis, materials science, and medicine highlight its versatility and importance in scientific research .
Propiedades
Fórmula molecular |
Cl6K2Os |
|---|---|
Peso molecular |
481.1 g/mol |
Nombre IUPAC |
dipotassium;hexachloroosmium(2-) |
InChI |
InChI=1S/6ClH.2K.Os/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Clave InChI |
VGKQJCSDERXWRV-UHFFFAOYSA-H |
SMILES canónico |
Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',7'-Dichloro-3',6'-dihydroxy-4',5'-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140458.png)

![1,1'-(4,4'-Diamino-3,3'-dinitro-[1,1'-biphenyl]-2,6-diyl)diethanone](/img/structure/B13140471.png)


![(2R,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13140489.png)



![1,4,5,8-Tetrakis[(4-chlorophenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13140521.png)



![(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)
